N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine
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Overview
Description
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine is a chemical compound with a unique structure that includes a triazine ring substituted with a chloroethyl group, a hydroxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2-hydroxy-5-methyl-1,2,4-triazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product is 2-keto-5-methyl-1,2,4-triazin-3-imine.
Reduction: The major product is N-(2-ethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Substitution: The major products depend on the nucleophile used, such as N-(2-azidoethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine or N-(2-thioethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Scientific Research Applications
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of cellular processes. This can result in cell death, making it a potential candidate for anticancer therapy. The hydroxy group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can be compared with other similar compounds such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer therapy.
Lomustine: Similar in structure and used for similar applications.
Fotemustine: A newer drug in the same category under clinical trials.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct biological and chemical properties compared to other compounds in the same class .
Properties
CAS No. |
61177-98-8 |
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Molecular Formula |
C6H9ClN4O |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C6H9ClN4O/c1-5-4-9-11(12)6(10-5)8-3-2-7/h4,12H,2-3H2,1H3 |
InChI Key |
ZAURCFLMNKZXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NCCCl)N(N=C1)O |
Origin of Product |
United States |
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